molecular formula C12H15N B2399907 3-Methyl-2-(2-methylphenyl)butanenitrile CAS No. 105902-47-4

3-Methyl-2-(2-methylphenyl)butanenitrile

Cat. No. B2399907
CAS RN: 105902-47-4
M. Wt: 173.259
InChI Key: GTFUVNONPTVSIK-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylphenyl)butanenitrile is a chemical compound with the molecular formula C12H15N . It has a molecular weight of 173.25 .


Molecular Structure Analysis

The InChI code for 3-Methyl-2-(2-methylphenyl)butanenitrile is 1S/C12H15N/c1-9(2)12(8-13)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

3-Methyl-2-(2-methylphenyl)butanenitrile is a liquid at room temperature . Its melting point is between 91-98°C .

Scientific Research Applications

Catalytic Isomerization Studies

  • Nickel-Catalyzed Isomerization : The isomerization of 2-methyl-3-butenenitrile (2M3BN) to 3-pentenenitrile (3PN) and 2-methyl-2-butenenitrile (2M2BN) has been a subject of interest. Nickel catalysis plays a crucial role in these transformations. For instance, a study employed [Ni(COD)2] and TRIPHOS ligand for the isomerization of 2M3BN, resulting in the formation of Z- and E-2M2BN along with nickel complexes as by-products. This process illustrated C−CN and P−C bond cleavage mechanisms (Acosta-Ramírez et al., 2008).
  • Kinetic Studies Using FTIR-ATR Spectroscopy : Another research highlighted the use of operando FTIR spectroscopy to follow the isomerization of 2M3BN to 3PN, revealing zero-order kinetics for the reaction and employing comprehensive spectral analysis to obtain kinetic profiles (Bini et al., 2010).

Theoretical and Mechanistic Investigations

  • DFT Studies and Reaction Mechanisms : Detailed experimental and theoretical studies, involving quantum mechanics (density functional theory), have been conducted to understand the mechanisms of isomerization catalyzed by nickel diphosphine complexes. These studies provided insights into C-CN bond cleavage, allyl direct rotation, and C-H bond activation pathways, revealing intricate details of the isomerization process (Liu et al., 2016).
  • Elucidation of Key Factors in Catalysis : Research has focused on unraveling the factors governing isomerization reactions, such as the role of phosphorus (III) ligands, steric effects, electronic effects, and the bite angle of nickel-diphosphine complexes. These studies have provided valuable structure-activity relationships and guidance for ligand design in catalytic processes (Liu et al., 2019).

Applications in Organic Synthesis

  • Synthesis of Highly-Functionalized Ylides : 3-Oxo-2-phenyl-butanenitrile has been used in reactions with dialkyl acetylenedicarboxylates and triphenylphosphine to produce highly-functionalized salt-free ylides. These ylides exhibit restricted rotation around the carbon-carbon partial double bond due to conjugation with the adjacent carbonyl group, presenting interesting structural and reactive properties (Yavari et al., 2004).

Safety and Hazards

3-Methyl-2-(2-methylphenyl)butanenitrile is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, and it may cause an allergic skin reaction. It also causes severe skin burns and eye damage .

properties

IUPAC Name

3-methyl-2-(2-methylphenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9(2)12(8-13)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFUVNONPTVSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(2-methylphenyl)butanenitrile

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